Sodium 2-(azetidine-1-sulfonyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

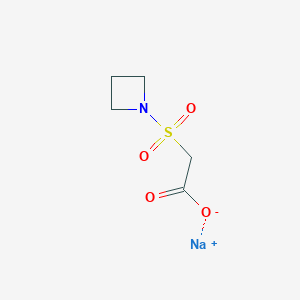

Sodium 2-(azetidine-1-sulfonyl)acetate is a chemical compound with the molecular formula C₅H₈NNaO₄S and a molecular weight of 201.18 g/mol It is a sodium salt derivative of azetidine-1-sulfonylacetic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(azetidine-1-sulfonyl)acetate typically involves the reaction of azetidine with sulfonyl chloride to form azetidine-1-sulfonyl chloride. This intermediate is then reacted with sodium acetate to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2-(azetidine-1-sulfonyl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and sulfonamides, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

The compound has been studied across multiple domains:

Chemistry

- Building Block for Synthesis : Sodium 2-(azetidine-1-sulfonyl)acetate serves as a fundamental building block in synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals. Its ability to participate in polymerization processes leads to the formation of polyamines, which are crucial in various chemical applications.

Biology

- Antimicrobial and Anticancer Properties : Research indicates that azetidine derivatives exhibit antimicrobial and anticancer activities. This compound is being explored for its potential to inhibit specific biological pathways associated with disease states such as cancer and infections .

Medicine

- Drug Development : Ongoing studies focus on the compound's role in drug development targeting enzymes like soluble epoxide hydrolase (sEH). Inhibitors of sEH are reported to be beneficial in treating various conditions, including inflammatory diseases, cardiovascular issues, and metabolic syndromes such as obesity and diabetes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of azetidine derivatives, including this compound, against several bacterial strains. The results indicated that compounds derived from azetidines showed improved activity compared to traditional antibiotics like ampicillin, demonstrating their potential as novel antimicrobial agents .

Case Study 2: Inhibition of Soluble Epoxide Hydrolase

Research highlighted the effectiveness of this compound as an sEH inhibitor. This inhibition was linked to reduced inflammation and improved outcomes in models of cardiovascular disease and neuropathic pain. The compound's mechanism involved modulating biochemical pathways related to pain perception and vascular function .

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials:

- Polymers and Coatings : The polymerization capabilities of azetidines make them suitable for creating advanced materials with applications in coatings that require antimicrobial properties or enhanced durability.

- Gene Transfection : Its role in non-viral gene transfection systems has been explored, indicating potential applications in biotechnology and genetic research.

Mécanisme D'action

The mechanism of action of sodium 2-(azetidine-1-sulfonyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Sodium 2-(aziridine-1-sulfonyl)acetate: Similar in structure but with an aziridine ring instead of an azetidine ring.

Sodium 2-(pyrrolidine-1-sulfonyl)acetate: Contains a pyrrolidine ring, differing in ring size and chemical properties.

Uniqueness: Sodium 2-(azetidine-1-sulfonyl)acetate is unique due to its four-membered azetidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs with different ring sizes . This uniqueness makes it a valuable compound for specific applications in research and industry .

Activité Biologique

Sodium 2-(azetidine-1-sulfonyl)acetate is an emerging compound in medicinal chemistry, particularly noted for its potential biological activities. This article delves into its biological mechanisms, applications, and research findings, supported by data tables and case studies.

This compound features an azetidine ring, a four-membered cyclic structure that plays a crucial role in its reactivity and biological activity. The presence of the sulfonyl group enhances its electrophilic properties, allowing it to participate in various biochemical pathways.

Key Biochemical Pathways

- Polyamine Formation : Azetidine derivatives are known precursors in the synthesis of polyamines, which are vital for cellular functions and growth.

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt bacterial cell wall synthesis and function .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of azetidinones showed excellent antibacterial properties comparable to established antibiotics like ampicillin .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 256 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Enterococcus faecalis | 256 µg/mL |

The compound's efficacy against these strains suggests its potential as a therapeutic agent in treating bacterial infections.

Antioxidant Activity

This compound also demonstrates antioxidant properties. In comparative studies, it showed antioxidant activity similar to ascorbic acid, indicating its potential use in preventing oxidative stress-related damage in cells .

Synthesis and Evaluation

A series of studies have synthesized various azetidinone derivatives based on this compound. These studies evaluated their biological activities using methods such as broth micro-dilution for antibacterial testing and DPPH radical scavenging assays for antioxidant capacity .

Case Study: Antimicrobial Efficacy

In a controlled experiment, a new derivative synthesized from this compound was tested against multiple bacterial strains. The results indicated that the derivative had a lower MIC than traditional sulfonamides, showcasing enhanced antibacterial potency.

Applications in Medicine and Industry

This compound is being explored for various applications:

- Pharmaceutical Development : Its unique structure allows it to serve as a building block for synthesizing new drugs targeting specific enzymes or receptors involved in disease processes.

- Material Science : The compound's properties make it suitable for use in creating antimicrobial coatings and specialty chemicals .

Propriétés

IUPAC Name |

sodium;2-(azetidin-1-ylsulfonyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S.Na/c7-5(8)4-11(9,10)6-2-1-3-6;/h1-4H2,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOJWYMUEKOKLY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NNaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.